Cellobiose

描述

Contextualization within Oligosaccharide and Complex Carbohydrate Research

4-O-(β-D-Mannopyranosyl)-D-glucose is a key structural component of various polysaccharides, particularly mannans and glucomannans, which are major constituents of hemicellulose in plant cell walls and some microbial capsules. mdpi.comontosight.ai Research in oligosaccharide chemistry often focuses on the synthesis and properties of such disaccharides to understand the behavior of the larger polymers they form. documentsdelivered.com The study of this compound provides insights into the enzymatic degradation of biomass, as enzymes like β-mannanases specifically target the β-1,4-mannosidic linkages within these complex carbohydrates to release smaller oligosaccharides, including 4-O-(β-D-Mannopyranosyl)-D-glucose. mdpi.comsemanticscholar.org This enzymatic hydrolysis is a cornerstone of research into biofuel production and the utilization of renewable resources. mdpi.comsemanticscholar.org

The precise arrangement of mannose and glucose units in oligosaccharides is crucial for their biological recognition and function. Therefore, the chemical synthesis of well-defined structures like 4-O-(β-D-Mannopyranosyl)-D-glucose and its derivatives is an active area of research, enabling detailed studies of carbohydrate-protein interactions and the development of synthetic carbohydrate-based tools. documentsdelivered.comnih.gov

Academic Significance in Fundamental Biochemical and Biological Systems

The academic significance of 4-O-(β-D-Mannopyranosyl)-D-glucose extends to its role in fundamental biochemical and biological processes. It serves as a substrate for specific enzymes, such as 4-O-beta-D-mannosyl-D-glucose phosphorylase, which has been identified in the anaerobic bacterium Bacteroides fragilis. uniprot.orgwikipedia.org This enzyme plays a role in a mannan (B1593421) catabolic pathway, converting the disaccharide into D-glucose and alpha-D-mannose 1-phosphate, thereby feeding into the bacterium's central metabolism. uniprot.orgwikipedia.org

The study of how enzymes recognize and process 4-O-(β-D-Mannopyranosyl)-D-glucose provides valuable information on enzyme specificity and the mechanisms of carbohydrate metabolism. Furthermore, as a component of larger glycans, this disaccharide can be part of epitopes recognized by the immune system or involved in cell-cell recognition processes. Its role as a bacterial metabolite underscores its importance in understanding the gut microbiome and its interaction with the host. nih.gov

Detailed Research Findings

Research into the enzymatic production of oligosaccharides from natural sources often yields 4-O-(β-D-Mannopyranosyl)-D-glucose as a product. For instance, the enzymatic hydrolysis of konjac glucomannan (B13761562) by mannanase (B13387028) from Streptomyces lipmanii produces a mixture of oligosaccharides, including mannobiose and other disaccharides resulting from the presence of glucose in the glucomannan chain. ui.ac.id Similarly, endo-1,4-β-mannanases from various microbial sources are used to break down complex mannans into smaller, more manageable units like mannobiose and mannotriose for structural and functional studies. mdpi.comsemanticscholar.org

The table below summarizes the key properties of 4-O-(β-D-Mannopyranosyl)-D-glucose.

| Property | Value | Source |

| Chemical Formula | C12H22O11 | nih.govchemicalbook.comscbt.com |

| Molar Mass | 342.30 g/mol | nih.govscbt.com |

| IUPAC Name | (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | nih.gov |

| Melting Point | 210-212 °C | chemicalbook.com |

| Boiling Point (Predicted) | 774.5±60.0 °C | chemicalbook.com |

| Density (Predicted) | 1.68±0.1 g/cm3 | chemicalbook.com |

The following table lists enzymes involved in the metabolism of 4-O-(β-D-Mannopyranosyl)-D-glucose and related compounds.

| Enzyme | EC Number | Function | Organism Example | Source |

| 4-O-beta-D-mannosyl-D-glucose phosphorylase | 2.4.1.281 | Catalyzes the conversion of 4-O-beta-D-mannopyranosyl-D-glucopyranose and phosphate (B84403) to D-glucose and alpha-D-mannose 1-phosphate. | Bacteroides fragilis | uniprot.orgwikipedia.org |

| Endo-1,4-β-mannanase | 3.2.1.78 | Randomly hydrolyzes β-1,4-mannosidic linkages in mannans, glucomannans, and galactomannans. | Nonomuraea jabiensis, Streptomyces violascens | mdpi.comsemanticscholar.orgipb.ac.id |

| α-Mannosidase | 3.2.1.24 | Can be used in reverse hydrolysis to synthesize various manno-oligosaccharides from a concentrated mannose solution. | Aspergillus niger | nih.gov |

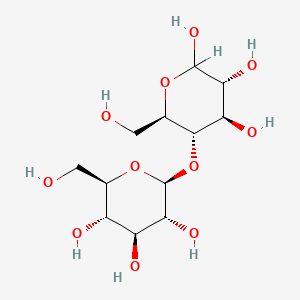

Structure

2D Structure

3D Structure

属性

CAS 编号 |

16462-44-5 |

|---|---|

分子式 |

C12H22O11 |

分子量 |

342.30 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12+/m1/s1 |

InChI 键 |

GUBGYTABKSRVRQ-CUHNMECISA-N |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

物理描述 |

Solid; [Merck Index] White solid; [Acros Organics MSDS] |

产品来源 |

United States |

Natural Occurrence and Ecological Distribution of 4 O B D Mannopyranosyl D Glucose

Microbial Origin and Metabolism

While the direct identification of 4-O-(β-D-Mannopyranosyl)-D-glucose in Streptococcus pneumoniae is not extensively documented in current research, the bacterium is known to utilize mannose as a carbon source for its fermentative metabolism. S. pneumoniae possesses a wide array of carbohydrate transport systems, enabling it to adapt to different host environments where various sugars are available. The metabolism of mannose in this bacterium involves its conversion to mannose-6-phosphate (B13060355), which then enters the glycolytic pathway.

Research has identified a mannan (B1593421) catabolic pathway in the anaerobic bacterium Bacteroides fragilis, which involves the enzyme 4-O-beta-D-mannosyl-D-glucose phosphorylase. This enzyme specifically acts on 4-O-(β-D-Mannopyranosyl)-D-glucose, indicating the presence of this disaccharide as an intermediate in the microbial breakdown of mannans.

In bacteria like Bacteroides fragilis, 4-O-(β-D-Mannopyranosyl)-D-glucose serves as a key metabolite in the pathway for utilizing mannans as an energy source. The action of phosphorylases on this disaccharide allows for an energy-efficient metabolic route, as the cleavage of the glycosidic bond directly yields a phosphorylated sugar (α-D-mannose 1-phosphate) that can enter glycolysis without the initial expenditure of ATP that is typically required for hexose (B10828440) phosphorylation. This metabolic strategy is particularly advantageous for anaerobic bacteria.

Plant Sources and Derivation from Polysaccharide Structures

The primary source of 4-O-(β-D-Mannopyranosyl)-D-glucose in the plant kingdom is from the hydrolysis of glucomannans, which are major components of plant cell walls, particularly in softwoods like larch.

Scientific studies have detailed the isolation of various oligosaccharides from the enzymatic hydrolyzate of larch wood glucomannan (B13761562). Through processes involving enzymatic digestion with β-mannanase followed by chromatographic separation, a series of oligosaccharides can be obtained. Among these, the disaccharide 4-O-(β-D-Mannopyranosyl)-D-glucose has been identified, confirming its status as a structural unit of larch wood glucomannan.

| Oligosaccharide | Linkage | Monosaccharide Components | Source |

| 4-O-(β-D-Mannopyranosyl)-D-glucose | β-1,4 | D-Mannose, D-Glucose | Larch Wood Glucomannan |

| 4-O-β-D-Glucopyranosyl-D-glucose (Cellobiose) | β-1,4 | D-Glucose, D-Glucose | Larch Wood Glucomannan |

| O-β-D-Mannopyranosyl-(1→4)-O-[α-D-galactopyranosyl-(1→6)]-D-mannose | β-1,4 and α-1,6 | D-Mannose, D-Galactose | Larch Wood Glucomannan |

Glucomannans are hemicelluloses found in the cell walls of all land plants. They consist of a backbone of β-1,4-linked D-mannose and D-glucose residues. The arrangement of these monosaccharide units can vary, but the β-1,4 linkage between mannose and glucose is a fundamental structural feature, making 4-O-(β-D-Mannopyranosyl)-D-glucose a recurring disaccharide unit within these complex carbohydrates. These polysaccharides play a crucial role in the structural integrity of the plant cell wall.

Metabolite Pathways Involving D-Mannose

The metabolic pathways involving D-mannose are central to understanding the formation and degradation of 4-O-(β-D-Mannopyranosyl)-D-glucose. D-mannose can be derived from the diet or synthesized from glucose.

Once inside the cell, mannose is phosphorylated by hexokinase to form mannose-6-phosphate. This intermediate is at a critical juncture. It can be converted by phosphomannose isomerase to fructose-6-phosphate, which then enters the glycolytic pathway for energy production. Alternatively, mannose-6-phosphate can be converted to mannose-1-phosphate, which is a precursor for the synthesis of nucleotide sugars like GDP-mannose. GDP-mannose is the donor substrate for mannosyltransferases, enzymes that are responsible for incorporating mannose into growing polysaccharide chains, including the glucomannans found in plant cell walls.

The degradation of glucomannans by enzymes such as β-mannanases releases oligosaccharides, including 4-O-(β-D-Mannopyranosyl)-D-glucose. In microorganisms, this disaccharide can then be further metabolized, for instance, by the action of phosphorylases as seen in Bacteroides fragilis, which cleaves it into D-glucose and α-D-mannose 1-phosphate, directly feeding into cellular metabolic pathways.

Biosynthesis and Enzymatic Formation of 4 O B D Mannopyranosyl D Glucose

Putative Enzymatic Synthesis Pathways

The enzymatic synthesis of 4-O-(β-D-Mannopyranosyl)-D-glucose is predominantly characterized by a reversible phosphorolytic reaction. While glycosyltransferase-mediated synthesis represents a plausible alternative biosynthetic route for many disaccharides, specific enzymes catalyzing this reaction for 4-O-(β-D-Mannopyranosyl)-D-glucose have not been extensively documented.

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide moiety from an activated nucleotide sugar donor to an acceptor molecule. In the context of 4-O-(β-D-Mannopyranosyl)-D-glucose, a putative glycosyltransferase would catalyze the formation of the β-1,4-mannosidic linkage between D-mannose and D-glucose.

The hypothetical reaction can be summarized as follows:

GDP-D-mannose + D-glucose → 4-O-(β-D-Mannopyranosyl)-D-glucose + GDP

In this reaction, Guanosine diphosphate-D-mannose (GDP-mannose) would serve as the activated mannosyl donor. The enzyme would facilitate the transfer of the D-mannopyranosyl group to the hydroxyl group at the C4 position of a D-glucose acceptor molecule. While various β-1,4-mannosyltransferases exist, such as those involved in the synthesis of the core structure of N-glycans, a specific glycosyltransferase dedicated to the synthesis of this particular disaccharide is not well-characterized in the scientific literature. The stereoselective formation of β-mannosidic linkages presents a significant challenge in synthetic glycochemistry, highlighting the importance of enzymatic catalysts for this process.

The primary enzymatic pathway identified for the formation of 4-O-(β-D-Mannopyranosyl)-D-glucose is through the action of a glycoside phosphorylase, specifically 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) . This enzyme has been identified in the anaerobic bacterium Bacteroides fragilis, a common inhabitant of the human gut.

MGP catalyzes a reversible reaction where the disaccharide is formed from D-glucose and α-D-mannose 1-phosphate. This process is known as reverse phosphorolysis.

The reaction is as follows:

D-glucose + α-D-mannose 1-phosphate ⇌ 4-O-(β-D-Mannopyranosyl)-D-glucose + Phosphate (B84403)

In the catabolic direction, the enzyme breaks down the disaccharide in the presence of inorganic phosphate to yield D-glucose and α-D-mannose 1-phosphate. This pathway is energetically efficient as it produces a phosphorylated sugar that can directly enter glycolysis, bypassing the need for an ATP-dependent kinase.

The precursor substrates for this enzymatic formation are therefore:

D-glucose : The acceptor molecule.

α-D-mannose 1-phosphate : The mannosyl donor.

This enzyme is part of the Glycoside Hydrolase family 130 (GH130), which contains inverting phosphorylases that act on β-mannosides.

| Enzyme | Organism | Precursor Substrates (Synthetic Direction) | Product |

| 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) | Bacteroides fragilis | D-glucose, α-D-mannose 1-phosphate | 4-O-(β-D-Mannopyranosyl)-D-glucose, Inorganic Phosphate |

Regulation of Biosynthetic Processes in Biological Systems

The formation of 4-O-(β-D-Mannopyranosyl)-D-glucose is intricately linked to the catabolism of mannans, which are complex carbohydrates found in plant cell walls and glycoproteins. In organisms like Bacteroides fragilis, the genes encoding the enzymes for mannan (B1593421) utilization are often organized into polysaccharide utilization loci (PULs).

The expression of the gene encoding 4-O-β-D-mannosyl-D-glucose phosphorylase is part of a proposed mannan catabolic pathway. This pathway also includes a mannanase (B13387028), a mannobiose 2-epimerase, and sugar transporters. The regulation of this pathway is likely controlled by the availability of mannans as a carbon source. The presence of mannans or their breakdown products would induce the expression of the genes within the PUL, leading to the synthesis of the necessary enzymes, including MGP.

While specific regulatory proteins and mechanisms for the biosynthesis of 4-O-(β-D-Mannopyranosyl)-D-glucose are not fully elucidated, it is understood to be part of a broader regulatory network governing carbohydrate metabolism in gut bacteria. This ensures that the enzymatic machinery for utilizing complex carbohydrates is only produced when the specific substrate is present in the environment, conserving cellular resources.

Enzymology and Catabolic/anabolic Transformations of 4 O B D Mannopyranosyl D Glucose

Enzymatic Degradation and Metabolic Fate

The primary enzyme responsible for the catabolism of 4-O-(β-D-mannopyranosyl)-D-glucose is 4-O-beta-D-mannosyl-D-glucose phosphorylase. This enzyme plays a pivotal role in the metabolic pathways of various microorganisms, particularly those residing in anaerobic environments rich in plant biomass.

4-O-beta-D-mannosyl-D-glucose Phosphorylase (EC 2.4.1.281)

Also known as mannosylglucose phosphorylase (MGP), this enzyme (EC 2.4.1.281) catalyzes the phosphorolytic cleavage of 4-O-(β-D-mannopyranosyl)-D-glucose. wikipedia.orgexpasy.orgqmul.ac.uk It is a key component of a novel mannan (B1593421) catabolic pathway discovered in anaerobic bacteria like Bacteroides fragilis. wikipedia.orgqmul.ac.uk This enzyme belongs to the glycoside hydrolase family 130 (GH130). researchgate.netcazypedia.org

4-O-β-D-mannosyl-D-glucose phosphorylase catalyzes the reversible phosphorolysis of 4-O-(β-D-mannopyranosyl)-D-glucose in the presence of inorganic phosphate (B84403) (Pi). cazypedia.orgnih.gov The reaction yields D-glucose and α-D-mannose-1-phosphate. qmul.ac.ukcazypedia.orgnih.gov

The chemical reaction is as follows: 4-O-β-D-mannopyranosyl-D-glucopyranose + phosphate ⇌ D-glucose + α-D-mannose 1-phosphate qmul.ac.uk

The catalytic mechanism of this enzyme is distinct from other known disaccharide phosphorylases. nih.gov Structural analyses of the enzyme from Bacteroides fragilis (BfMGP) have revealed a unique proton relay system. cazypedia.org Unlike typical inverting glycoside phosphorylases where a catalytic acid directly protonates the glycosidic oxygen, in BfMGP, a catalytic aspartate residue (Asp131) donates a proton to the O3 of the mannosyl group. cazypedia.org This is followed by an intramolecular proton transfer from the 3-OH group to the glycosidic oxygen. cazypedia.org Subsequently, inorganic phosphate attacks the anomeric carbon (C1) of the mannosyl residue, leading to the formation of α-D-mannose 1-phosphate with an inversion of the anomeric configuration. cazypedia.org The phosphorolytic reactions follow a sequential Bi Bi mechanism. researchgate.net

The kinetic properties of 4-O-β-D-mannosyl-D-glucose phosphorylase have been characterized in several microorganisms. For instance, the enzyme from Bacteroides fragilis exhibits specific activity under particular conditions. While detailed kinetic data like K_M and V_max values for the Bacteroides fragilis enzyme are part of broader studies, specific values are often determined for homologous enzymes in other species to understand their function.

In the case of the homologous enzyme from Ruminococcus albus, two isozymes, RaMP1 and RaMP2, have been identified with distinct kinetic profiles. nih.gov

| Enzyme | Substrate | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (s⁻¹mM⁻¹) |

| RaMP1 | 4-O-β-D-mannosyl-D-glucose | 0.47 | 45 | 96 |

| α-D-mannose-1-phosphate | 0.29 | 120 | 410 | |

| D-glucose | 1.8 | 120 | 67 | |

| RaMP2 | 4-O-β-D-mannosyl-D-glucose | 0.63 | 25 | 40 |

| α-D-mannose-1-phosphate | 0.38 | 65 | 170 | |

| D-glucose | 5.0 | 65 | 13 | |

| Data sourced from studies on Ruminococcus albus. researchgate.net |

The optimal pH for the activity of a related mannobiose-forming exo-mannanase from Bacteroides fragilis is around 6.5. researchgate.net The enzyme is stable at 40°C for 20 minutes. researchgate.net

4-O-β-D-mannosyl-D-glucose phosphorylase exhibits high specificity for its substrates. The enzyme from Bacteroides fragilis specifically acts on 4-O-β-D-mannopyranosyl-D-glucose. nih.gov It does not show activity towards β-1,4-d-mannosyl-d-glucose or β-1,4-mannooligosaccharides. nih.gov

In Ruminococcus albus, the isozyme RaMP1 is highly specific for D-glucose and 6-deoxy-D-glucose as acceptors in the synthetic reaction with α-D-mannose-1-phosphate. researchgate.netnih.gov In contrast, RaMP2 can act on D-glucose derivatives with modifications at the C2 and C3 positions. nih.gov Neither enzyme requires a metal cofactor for its activity. researchgate.net

Role in Mannan Catabolic Pathways in Microorganisms (e.g., Bacteroides fragilis, Ruminococcus albus)

In the anaerobic gut bacterium Bacteroides fragilis, 4-O-(β-D-mannopyranosyl)-D-glucose is a central molecule in a novel mannan catabolic pathway. nih.govnih.gov This pathway allows the bacterium to utilize mannan, a prevalent hemicellulose in plant cell walls. nih.gov The pathway involves a series of enzymes encoded by an operon (BF0771-BF0774). nih.gov

The proposed mannan catabolic pathway in Bacteroides fragilis is as follows:

A β-1,4-mannanase (BF0771) breaks down mannan into smaller oligosaccharides, primarily mannobiose. researchgate.netnih.gov

A transporter (BF0773) imports these sugars into the cell. researchgate.netnih.gov

Mannobiose 2-epimerase (BF0774) converts mannobiose to 4-O-β-D-mannosyl-D-glucose. researchgate.netnih.gov

Finally, 4-O-β-D-mannosyl-D-glucose phosphorylase (BF0772) cleaves this disaccharide into α-D-mannose-1-phosphate and D-glucose. researchgate.netnih.gov

The resulting D-glucose can directly enter glycolysis, while α-D-mannose-1-phosphate is further metabolized to enter the glycolytic pathway. nih.govebi.ac.uk This metabolic strategy is also found in other microbes such as Parabacteroides, Flavobacterium, and Cellvibrio. nih.gov

Similarly, the ruminal bacterium Ruminococcus albus employs a comparable pathway for mannan degradation. researchgate.netnih.gov This bacterium possesses two isozymes of 4-O-β-D-mannosyl-D-glucose phosphorylase, RaMP1 and RaMP2, suggesting a more complex regulation and substrate handling of mannan-derived sugars. researchgate.netnih.gov RaMP2 is unique in its ability to also phosphorolyze β-1,4-mannooligosaccharides larger than mannobiose, indicating a broader role in mannan breakdown. researchgate.net

Broader Carbohydrate Metabolic Processes

The enzymatic processing of 4-O-(β-D-mannopyranosyl)-D-glucose is a specialized branch of carbohydrate metabolism, primarily linked to the degradation of complex plant polysaccharides. ontosight.ai The products of its phosphorolysis, D-glucose and α-D-mannose-1-phosphate, are readily integrated into central metabolic pathways. ebi.ac.ukuniprot.orguniprot.org

D-glucose is a universal fuel for glycolysis and other energy-yielding pathways. α-D-mannose-1-phosphate can be converted by phosphomannomutase to mannose-6-phosphate (B13060355), which is then isomerized by mannose-6-phosphate isomerase to fructose-6-phosphate, an intermediate in glycolysis. This integration highlights the efficiency of these microbial systems in converting complex dietary fibers into usable energy. The study of such pathways is crucial for understanding gut microbiome function and has potential applications in biotechnology for the conversion of biomass into biofuels and other valuable chemicals. nih.gov

Integration into Glycolysis Pathways

The integration of 4-O-(β-D-Mannopyranosyl)-D-glucose into glycolysis is a highly efficient process, primarily characterized in anaerobic gut bacteria such as Bacteroides fragilis and the ruminal bacterium Ruminococcus albus. nih.govnih.govwikipedia.org This pathway bypasses the need for ATP-dependent phosphorylation of the free mannose moiety, thus conserving energy for the cell. nih.gov

The central enzyme in this process is 4-O-β-D-mannosyl-D-glucose phosphorylase (MP) (EC 2.4.1.281). nih.govwikipedia.org This enzyme catalyzes the reversible phosphorolysis of the glycosidic bond, breaking down the disaccharide into D-glucose and α-D-mannose 1-phosphate. nih.govwikipedia.orgebi.ac.uk

Reaction Catalyzed by Mannosylglucose Phosphorylase: 4-O-β-D-mannopyranosyl-D-glucopyranose + phosphate ⇌ D-glucose + α-D-mannose 1-phosphate wikipedia.org

The products of this reaction are then funneled into the glycolytic pathway through the following steps:

D-glucose: Enters glycolysis directly. It is phosphorylated by hexokinase to form glucose-6-phosphate, a primary substrate of the glycolytic pathway. youtube.com

α-D-mannose 1-phosphate: This phosphorylated mannose is converted into a glycolytic intermediate in two steps. First, the enzyme phosphomannomutase isomerizes it to mannose-6-phosphate. Subsequently, mannose-6-phosphate isomerase converts it to fructose-6-phosphate, which is a key intermediate in glycolysis. youtube.com

This phosphorolytic pathway is a notable feature of N-glycan and mannan catabolism in certain bacteria, representing a more energy-efficient strategy compared to a simple hydrolytic cleavage followed by ATP-dependent kinase activity. nih.gov In Ruminococcus albus, two isozymes of mannoside phosphorylase have been identified (RaMP1 and RaMP2), indicating distinct roles in the metabolism of mannan-derived oligosaccharides. nih.govnih.gov RaMP1 is specific for 4-O-β-D-mannosyl-D-glucose, while RaMP2 can act on longer β-1,4-mannooligosaccharides. nih.govnih.govebi.ac.uk

Table 1: Key Enzymes in the Catabolism of 4-O-(β-D-Mannopyranosyl)-D-glucose and Integration into Glycolysis

| Enzyme | EC Number | Substrate | Products | Function in Pathway |

| 4-O-β-D-mannosyl-D-glucose phosphorylase | 2.4.1.281 | 4-O-(β-D-Mannopyranosyl)-D-glucose, Phosphate | D-glucose, α-D-mannose 1-phosphate | Key phosphorolytic cleavage of the disaccharide. nih.govwikipedia.org |

| Hexokinase | 2.7.1.1 | D-glucose, ATP | D-glucose-6-phosphate, ADP | Phosphorylates glucose to enter the glycolytic pathway. youtube.com |

| Phosphomannomutase | 5.4.2.8 | α-D-mannose 1-phosphate | D-mannose-6-phosphate | Isomerizes the mannose phosphate product for entry into glycolysis. |

| Mannose-6-phosphate isomerase | 5.3.1.8 | D-mannose-6-phosphate | D-fructose-6-phosphate | Converts mannose-6-phosphate into a direct intermediate of glycolysis. youtube.com |

Intermediacy in Complex Polysaccharide Degradation

4-O-(β-D-Mannopyranosyl)-D-glucose serves as a crucial intermediate in the breakdown of complex hemicellulosic polysaccharides, particularly mannans. nih.gov Mannans, which include linear mannan, glucomannan (B13761562), and galactomannan, are major components of plant cell walls. nih.govfrontiersin.org The degradation of these complex polymers into simpler sugars is accomplished by a synergistic array of mannan-degrading enzymes. frontiersin.orgnih.gov

The initial step in this process is the hydrolysis of the mannan backbone by endo-β-1,4-mannanases (EC 3.2.1.78). frontiersin.orgresearchgate.net These enzymes randomly cleave the β-1,4-D-mannosidic linkages within the polysaccharide chain, releasing a mixture of mannooligosaccharides (MOS), such as mannobiose (M2), mannotriose (M3), and larger oligomers. nih.govmdpi.comsemanticscholar.org

In certain bacteria, a unique metabolic pathway exists where these breakdown products are further processed to form 4-O-(β-D-Mannopyranosyl)-D-glucose. A key discovery in organisms like Ruminococcus albus was the role of cellobiose 2-epimerase (EC 5.1.3.11). nih.govnih.gov This enzyme was found to catalyze the epimerization of β-1,4-mannobiose (a disaccharide of two mannose units) into 4-O-β-D-mannosyl-D-glucose (Man-Glc). nih.govnih.gov

This epimerization is a critical step that links the degradation of pure mannans to the specific phosphorolytic pathway described previously. It converts a homo-disaccharide (mannobiose) into a hetero-disaccharide (mannosyl-glucose) that is the specific substrate for 4-O-β-D-mannosyl-D-glucose phosphorylase. nih.govnih.gov This entire pathway, from polysaccharide to glycolytic intermediates, highlights a sophisticated enzymatic strategy for carbohydrate utilization in specialized microorganisms.

Table 2: Enzymes Involved in the Formation of 4-O-(β-D-Mannopyranosyl)-D-glucose from Mannan

| Enzyme | EC Number | Action | Substrate(s) | Product(s) |

| Endo-β-1,4-mannanase | 3.2.1.78 | Hydrolyzes internal β-1,4-mannosidic bonds in the mannan backbone. frontiersin.orgresearchgate.net | Mannan, Glucomannan | Mannooligosaccharides (e.g., β-1,4-mannobiose, mannotriose). nih.govmdpi.com |

| This compound 2-epimerase | 5.1.3.11 | Catalyzes the epimerization at the C-2 position of the reducing-end sugar. nih.govnih.gov | β-1,4-mannobiose | 4-O-(β-D-Mannopyranosyl)-D-glucose. nih.gov |

Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for the complete structural assignment of 4-O-(β-D-mannopyranosyl)-D-glucose in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, detailed information regarding the chemical environment of each proton and carbon atom, their connectivity, spatial proximity, and the stereochemistry of the glycosidic linkage can be elucidated.

¹H and ¹³C NMR Chemical Shift Assignments

The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is the foundational step in the structural analysis of 4-O-(β-D-mannopyranosyl)-D-glucose. nih.gov These chemical shifts are highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint of the molecule. nih.govnih.gov The anomeric protons (H-1) of both the mannose and glucose residues are particularly diagnostic, typically resonating in a distinct downfield region of the ¹H NMR spectrum. creative-proteomics.com Similarly, the anomeric carbons (C-1) exhibit characteristic chemical shifts in the ¹³C NMR spectrum. nih.gov

Precise chemical shift values are obtained from 1D ¹H and ¹³C NMR spectra. However, due to spectral complexity and overlapping signals, especially in the proton spectrum, 2D NMR techniques are indispensable for unambiguous assignments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-O-(β-D-Mannopyranosyl)-D-glucose

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| D-Glucopyranose (Glc) | ||

| 1 | α: ~5.22, β: ~4.64 | α: ~92.8, β: ~96.6 |

| 2 | ~3.53 | ~72.0 |

| 3 | ~3.72 | ~73.4 |

| 4 | ~3.41 | ~70.1 |

| 5 | ~3.75 | ~72.1 |

| 6a | ~3.80 | ~61.1 |

| 6b | ~3.90 | ~61.1 |

| β-D-Mannopyranose (Man) | ||

| 1' | ~4.75 | ~101.0 |

| 2' | ~4.10 | ~70.9 |

| 3' | ~3.78 | ~73.8 |

| 4' | ~3.62 | ~67.2 |

| 5' | ~3.45 | ~76.5 |

| 6'a | ~3.85 | ~61.5 |

| 6'b | ~3.95 | ~61.5 |

Note: The chemical shifts are approximate and can vary based on solvent, temperature, and pH. The glucose unit exists as a mixture of α and β anomers at the reducing end.

Two-Dimensional NMR Techniques (COSY, NOESY, DEPT, HMQC, HSQC) for Full Structural Characterization

A comprehensive structural elucidation of 4-O-(β-D-mannopyranosyl)-D-glucose is achieved through the synergistic application of various 2D NMR experiments. uqac.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within each monosaccharide ring. By tracing the cross-peaks in a COSY spectrum, it is possible to walk through the spin system of each sugar residue, assigning protons from H-1 to H-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the through-space connectivity between the mannose and glucose units, thereby confirming the glycosidic linkage site. Inter-residue NOEs between H-1' of the mannose residue and H-4 of the glucose residue are indicative of a (1→4) linkage.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, aiding in the assignment of carbon signals.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached carbon atoms. nih.gov HSQC is a more modern and sensitive version of HMQC. By combining the information from COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. slu.se For instance, once the protons are assigned via COSY, their corresponding carbon signals can be identified from the HSQC spectrum.

Determination of Anomeric Configurations and Glycosidic Linkages

NMR spectroscopy is a definitive tool for establishing the stereochemistry of the anomeric centers and the nature of the glycosidic bond. creative-proteomics.com

Anomeric Configuration: The anomeric configuration (α or β) is determined by the coupling constant (³J(H₁,H₂)) between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2). For the β-anomer of mannose, the H-1' and H-2' protons are in an equatorial-axial relationship, resulting in a small coupling constant (typically < 2 Hz). The anomeric proton of a β-glycoside also typically resonates upfield compared to its α-counterpart. creative-proteomics.com

Glycosidic Linkage: The position of the glycosidic linkage is confirmed by observing long-range heteronuclear correlations in an HMBC (Heteronuclear Multiple Bond Correlation) experiment. A cross-peak between the anomeric proton of the mannose residue (H-1') and the C-4 carbon of the glucose residue provides direct evidence of a (1→4) glycosidic bond. This is further corroborated by NOESY data showing spatial proximity between these two atoms.

Conformational Studies and Torsion Angle Analysis

The three-dimensional conformation of 4-O-(β-D-mannopyranosyl)-D-glucose in solution is not static but exists as an equilibrium of different conformers. The preferred conformation is dictated by the torsion angles around the glycosidic bond, denoted as phi (φ) and psi (ψ).

Torsion Angles (φ and ψ):

φ is defined by the atoms H-1'–C-1'–O-4–C-4.

ψ is defined by the atoms C-1'–O-4–C-4–H-4.

The values of these torsion angles can be inferred from NMR parameters such as inter-proton distances derived from NOESY experiments and three-bond heteronuclear coupling constants (³J(C,H)) across the glycosidic linkage measured from HMBC spectra. nih.govnih.gov For instance, the conformation of the internal O-glycosidic linkage can be compared between its crystalline state and its state in aqueous solution using NMR spectroscopy. nih.gov Studies on related disaccharides show that there can be variability in these torsion angles. researchgate.netnih.gov The conformation of the exocyclic hydroxymethyl groups can also be determined. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides complementary information to NMR, primarily concerning the molecular weight and the sequence of monosaccharide units. When coupled with chemical derivatization techniques, MS becomes a powerful tool for linkage analysis.

Glycosidic Linkage Analysis via Permethylation and Hydrolysis

Permethylation analysis is a classic and robust method for determining the linkage positions in oligosaccharides. nih.govnih.gov The procedure involves several key steps:

Permethylation: All free hydroxyl groups in the disaccharide are converted to methyl ethers using a reagent like methyl iodide in the presence of a strong base (Hakomori method). nih.gov The hydroxyl group involved in the glycosidic bond (C-4 of glucose) and the ring oxygen atoms remain unmethylated.

Hydrolysis: The permethylated disaccharide is then hydrolyzed, breaking the glycosidic bond and generating two partially methylated monosaccharides.

Reduction and Acetylation: The resulting monosaccharides are reduced to their corresponding alditols and then acetylated.

GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS). The fragmentation patterns in the mass spectra are characteristic of the original positions of the methyl groups, and thus the linkage sites.

For 4-O-(β-D-mannopyranosyl)-D-glucose, this analysis would yield 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-mannitol (from the non-reducing mannose end) and 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol (from the glucose residue), confirming the 1,4-linkage.

Modern approaches often utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of derivatized monosaccharides, offering high sensitivity and speed. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of disaccharides by analyzing their fragmentation patterns. libretexts.org In a typical MS/MS experiment, the disaccharide ion (often a protonated, deprotonated, or sodiated adduct) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of information about the monosaccharide composition, the glycosidic linkage, and the branching structure.

The fragmentation of the molecular ion of a disaccharide primarily occurs at the glycosidic bond, leading to characteristic product ions. For 4-O-(β-D-Mannopyranosyl)-D-glucose, cleavage of the glycosidic linkage would be expected to yield ions corresponding to the individual mannose and glucose units. The relative abundance of these fragment ions can help to distinguish between different linkage positions. fiveable.me

Key fragmentation patterns observed in the mass spectra of disaccharides include:

Glycosidic Bond Cleavage: This is the most common fragmentation pathway, resulting in the loss of one of the monosaccharide units.

Cross-Ring Cleavage: Fragmentation can also occur within the monosaccharide rings, providing more detailed structural information.

Loss of Small Neutral Molecules: The loss of water (H₂O) or other small molecules can also be observed. libretexts.org

The interpretation of these fragmentation patterns allows for the detailed structural characterization of the disaccharide. youtube.com It is important to note that while MS/MS is highly effective, the fragmentation patterns of isomers can sometimes be very similar, necessitating the use of complementary analytical techniques. nih.gov

Table 1: Common Fragment Ions in Disaccharide MS/MS

| Fragment Type | Description |

| Y-ions | Result from glycosidic bond cleavage, retaining the charge on the reducing end. |

| B-ions | Result from glycosidic bond cleavage, retaining the charge on the non-reducing end. |

| Cross-ring fragments | Result from cleavage of two bonds within a monosaccharide ring. |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Linkage Profiling

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) combines the high separation efficiency of UHPLC with the sensitive and specific detection of MS/MS, making it an invaluable tool for the analysis of complex carbohydrate mixtures, including the linkage profiling of disaccharides. nih.govnih.gov

The UHPLC system separates the different disaccharide isomers based on their physicochemical properties. The separated isomers are then introduced into the mass spectrometer for detection and fragmentation. This allows for the individual analysis of each isomer, even when they are present in a complex mixture. nih.gov

For linkage profiling of 4-O-(β-D-Mannopyranosyl)-D-glucose, the UHPLC-MS/MS method would involve:

Chromatographic Separation: The disaccharide is separated from other components in the sample using a suitable UHPLC column, such as a hydrophilic interaction liquid chromatography (HILIC) column.

Ionization: The separated disaccharide is ionized, typically using electrospray ionization (ESI).

MS/MS Analysis: The ionized disaccharide is subjected to MS/MS analysis to generate a fragmentation pattern that is characteristic of its specific linkage.

The use of UHPLC-MS/MS allows for the sensitive and accurate determination of the glycosidic linkage position in disaccharides. nih.gov This is crucial for distinguishing between isomers such as 4-O-(β-D-Mannopyranosyl)-D-glucose and other mannobiose isomers with different linkage positions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Composition and Linkage Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of monosaccharide composition and glycosidic linkages in carbohydrates. biopharmaspec.comglycopedia.eu Before analysis by GC-MS, the disaccharide must first be hydrolyzed to its constituent monosaccharides, and then derivatized to make them volatile. glycopedia.eu

The typical workflow for GC-MS analysis of 4-O-(β-D-Mannopyranosyl)-D-glucose would include:

Hydrolysis: The disaccharide is hydrolyzed into its constituent monosaccharides, D-mannose and D-glucose, typically using acid hydrolysis.

Derivatization: The hydroxyl groups of the monosaccharides are derivatized, for example, by trimethylsilylation, to increase their volatility. nih.gov

GC Separation: The derivatized monosaccharides are separated on a GC column.

MS Detection: The separated monosaccharides are detected by a mass spectrometer, which provides information about their identity and quantity. researchgate.net

For linkage analysis, a methylation analysis procedure is often employed. In this method, the free hydroxyl groups of the disaccharide are first methylated. The methylated disaccharide is then hydrolyzed, and the resulting partially methylated monosaccharides are analyzed by GC-MS. The positions of the methyl groups indicate which hydroxyl groups were involved in the glycosidic linkage.

Table 2: GC-MS for Monosaccharide and Linkage Analysis

| Analytical Goal | Procedure |

| Monosaccharide Composition | Hydrolysis followed by derivatization and GC-MS analysis. |

| Linkage Analysis | Methylation, hydrolysis, reduction, acetylation, and GC-MS analysis. |

Complementary Spectroscopic and Analytical Methods for Glycan Characterization

While mass spectrometry-based techniques are central to the structural elucidation of glycans, a comprehensive characterization often requires the use of complementary spectroscopic and analytical methods. nih.govtandfonline.com These techniques provide additional structural information that can help to confirm and refine the data obtained from MS analysis.

Some of the key complementary methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the complete structural determination of carbohydrates, including the stereochemistry of the glycosidic linkage (α or β). One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms and the anomeric configuration.

Enzymatic Digestion: The use of specific glycosidases that cleave particular glycosidic linkages can be used to confirm the linkage position and anomeric configuration. For example, a β-mannosidase would be expected to cleave the β-linkage in 4-O-(β-D-Mannopyranosyl)-D-glucose.

Chromatographic Methods: In addition to UHPLC and GC, other chromatographic techniques such as thin-layer chromatography (TLC) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) are also used for the separation and analysis of disaccharides. tandfonline.comresearchgate.net

By combining the data from these various analytical techniques, a complete and unambiguous structural characterization of 4-O-(β-D-Mannopyranosyl)-D-glucose can be achieved. nih.gov

Molecular Biological Roles and Mechanistic Research

Roles in Microbial Physiology and Cell Structure

The disaccharide 4-O-(β-D-Mannopyranosyl)-D-glucose is recognized as a bacterial metabolite. nih.gov Its primary role is linked to the catabolism of mannans, which are complex polysaccharides found in plant and yeast cell walls.

The involvement of 4-O-(β-D-Mannopyranosyl)-D-glucose in cell wall processes is primarily as a product of the degradation of external cell wall structures, such as plant-derived mannans. Certain anaerobic bacteria, including Bacteroides fragilis and Xylanibacter ruminicola, possess a specific mannan (B1593421) catabolic pathway to break down these complex carbohydrates. uniprot.orgwikipedia.orguniprot.org This disaccharide is a key intermediate in this pathway. wikipedia.org The enzyme that processes it, 4-O-β-D-mannosyl-D-glucose phosphorylase, is associated with the biological process of "cell wall biogenesis/degradation," highlighting the compound's role in the microbial breakdown and utilization of polysaccharide components from other organisms' cell walls. uniprot.orguniprot.org

The ability to metabolize 4-O-(β-D-Mannopyranosyl)-D-glucose directly influences the growth of specific bacteria by providing a source of carbon and energy. In the mannan catabolic pathway of Bacteroides fragilis, the enzymatic cleavage of this disaccharide yields D-glucose and α-D-mannose 1-phosphate. uniprot.orgwikipedia.org These resulting monosaccharides can then enter central metabolic pathways, such as glycolysis, to fuel cellular activities and support bacterial proliferation. uniprot.org The existence of this specialized pathway underscores its importance for the nutritional versatility and growth of bacteria in environments rich in plant polysaccharides, such as the gut microbiome. wikipedia.org

Substrate Specificity Studies for Glycosyl Hydrolases and Transferases

Research has identified 4-O-(β-D-Mannopyranosyl)-D-glucose as a specific substrate for a unique class of enzymes. This specificity is central to its defined role in microbial metabolism.

The enzyme 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) , also classified as a glycosyltransferase (EC 2.4.1.281), shows high specificity for this disaccharide. uniprot.orgwikipedia.org It catalyzes a reversible phosphorolytic reaction, breaking the β-(1→4) glycosidic bond using inorganic phosphate (B84403). wikipedia.org

Enzymatic Reaction: 4-O-β-D-mannopyranosyl-D-glucopyranose + phosphate ⇌ D-glucose + α-D-mannose 1-phosphate wikipedia.org

This reaction is a key step in a novel mannan catabolic pathway discovered in the anaerobic bacterium Bacteroides fragilis NCTC 9343. wikipedia.org The enzyme is distinct from typical hydrolases, as it conserves energy from the glycosidic bond by creating a phosphorylated sugar (α-D-mannose 1-phosphate), which can directly enter metabolic pathways. uniprot.orgwikipedia.org This phosphorolytic cleavage is a defining characteristic of its processing, distinguishing it from simple hydrolysis.

Table 1: Enzyme Specificity for 4-O-(β-D-Mannopyranosyl)-D-glucose

| Enzyme Name | EC Number | Organism | Catalytic Activity | Biological Process |

|---|---|---|---|---|

| 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) | 2.4.1.281 | Bacteroides fragilis | Converts the substrate to D-glucose and α-D-mannose 1-phosphate. uniprot.orgwikipedia.org | Carbohydrate metabolism, Mannan catabolism, Cell wall degradation. uniprot.orgwikipedia.org |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 4-O-(β-D-Mannopyranosyl)-D-glucose |

| D-glucose |

| D-mannose |

| α-D-mannose 1-phosphate |

Advanced Analytical Methodologies for Carbohydrate Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of glycoanalysis, enabling the separation of complex carbohydrate mixtures into individual components. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the research question.

High-Performance Liquid Chromatography (HPLC) is a versatile tool for carbohydrate analysis. One common approach involves ligand-exchange chromatography combined with size-exclusion. In this method, a stationary phase containing metal counter-ions (e.g., Ca²⁺) interacts with the hydroxyl groups of the sugars. Separation is achieved based on both the molecular size and the differential strength of these ligand interactions. A key advantage is the ability to use pure water as the mobile phase, simplifying operation and sample preparation.

A more powerful and widely adopted technique for carbohydrate analysis is High-Performance Anion-Exchange Chromatography (HPAEC), nearly always paired with Pulsed Amperometric Detection (HPAEC-PAD). This method offers high-resolution separation of even closely related isomers and eliminates the need for pre-column derivatization. chromatographyonline.comthermofisher.com The principle relies on the weak acidic nature of carbohydrates (pKa 12–14), which become ionized to form oxyanions at high pH. researchgate.net These anionic forms can be separated on strong anion-exchange columns using alkaline mobile phases, typically dilute sodium hydroxide (B78521) (NaOH). thermofisher.comnih.gov Gradient elution, often by increasing the concentration of a salt like sodium acetate (B1210297) or by altering the NaOH concentration, is used to separate more complex mixtures. chromatographyonline.comnih.gov

Detection by PAD is highly sensitive and specific for electroactive species like carbohydrates. thermofisher.com It involves applying a repeating sequence of potentials (a waveform) at a gold working electrode, which oxidizes the analyte for detection and simultaneously keeps the electrode surface clean, ensuring stable and sensitive measurements. thermofisher.comnih.gov HPAEC-PAD is capable of separating disaccharides based on subtle differences in glycosidic linkage position and stereochemistry. chromatographyonline.com

Table 1: Example HPLC and HPAEC-PAD Conditions for Disaccharide Analysis

| Parameter | HPLC (Ligand-Exchange) | HPAEC-PAD |

|---|---|---|

| Column | InertSphere Sugar-2 (Ca²⁺ form) | Strong anion-exchange (e.g., Dionex CarboPac series) |

| Mobile Phase | Deionized Water | Isocratic: 12 mM NaOH Gradient: NaOH with Sodium Acetate | | Flow Rate | 0.5 mL/min | 0.7 - 1.0 mL/min | | Temperature | 80 - 85 °C | Ambient or controlled (e.g., 30 °C) | | Detection | Refractive Index (RI) | Pulsed Amperometric Detection (PAD) with Gold Electrode | | Principle | Size-exclusion and ligand exchange with metal counter-ion. | Anion-exchange of ionized carbohydrates at high pH. | This table presents typical starting conditions. Method optimization is required for specific applications.

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and requires minimal sample volume, making it a valuable technique in glycomics. As neutral carbohydrates like 4-O-(β-D-Mannopyranosyl)-D-glucose lack a charge, they must be derivatized with a charged tag to enable their migration in an electric field.

A common strategy is derivatization via reductive amination with a fluorophore that also carries a charge, such as 1-aminopyrene-3,6,8-trisulfonic acid (APTS). nih.gov The resulting negatively charged derivatives can be separated in an uncoated fused-silica capillary. For enhanced separation of isomers, a sieving medium, such as a low-viscosity polymer gel, can be incorporated into the running buffer. nih.gov This approach, known as Capillary Gel Electrophoresis (CGE), separates analytes based on both their charge-to-mass ratio and their hydrodynamic size, allowing for the resolution of positional and structural isomers. nih.gov Detection is typically achieved by highly sensitive laser-induced fluorescence (LIF).

An alternative CE approach involves using a cationic noncovalent capillary coating and a strongly acidic buffer, which reverses the typical electroosmotic flow. nih.gov This method, often coupled directly to electrospray mass spectrometry (CE-ESI-MS), can be used to analyze native (underivatized) glycopeptides or glycans, providing structural information and resolving glycoforms. nih.gov

Derivatization Strategies for Enhanced Detection and Analysis

While some techniques like HPAEC-PAD can analyze carbohydrates directly, derivatization is often essential for enhancing detection sensitivity and selectivity, particularly for HPLC with UV or fluorescence detection and for CE. chromatographyonline.com The primary goal of derivatization is to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag to the otherwise non-responsive carbohydrate.

The reducing end of a saccharide, such as the glucose unit in 4-O-(β-D-Mannopyranosyl)-D-glucose, provides a reactive aldehyde group for derivatization. Reductive amination is the most common reaction, where the aldehyde is condensed with a primary amine on the tag, and the resulting Schiff base is reduced to a stable secondary amine.

For fluorescence detection, which can be 10 to 1,000 times more sensitive than UV detection, a variety of fluorescent tags are available. youtube.com Reagents like dansyl hydrazine (B178648) can be used to label reducing sugars, forming highly fluorescent derivatives that can be separated by HPLC and detected with high sensitivity. psu.edu Another example is the use of 1-aminopyrene-3,6,8-trisulfonic acid (APTS) for CE, which introduces both a fluorescent reporter and multiple negative charges for electrophoretic separation. nih.gov The choice of derivatizing agent depends on the analytical method, the required sensitivity, and the nature of the carbohydrate being analyzed.

Table 2: Common Derivatization Reagents for Carbohydrate Analysis

| Reagent | Abbreviation | Target Functional Group | Typical Analytical Method | Detection |

|---|---|---|---|---|

| 1-Aminopyrene-3,6,8-trisulfonic acid | APTS | Reducing End Aldehyde | Capillary Electrophoresis (CE) | Laser-Induced Fluorescence (LIF) |

| Dansyl Hydrazine | Reducing End Aldehyde/Ketone | HPLC | Fluorescence | |

| 2,3-Diaminonaphthalene | DAN | α-keto acid (after enzymatic/chemical reaction) | HPLC | Fluorescence |

| 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole | DBD-F | Amine (after conversion of sugar) | HPLC | Fluorescence |

This table provides examples of derivatization strategies; reaction conditions must be optimized for each application.

Future Research Directions and Open Questions in Glycochemistry

Development of Novel Synthetic Routes and Stereocontrol Strategies

The chemical synthesis of oligosaccharides, particularly those containing challenging linkages like the β-mannosidic bond in 4-O-(β-D-Mannopyranosyl)-D-glucose, remains a significant hurdle in glycochemistry. The primary difficulty in forming the β-mannosidic linkage (a 1,2-cis linkage) is that the anomeric effect favors the formation of the α-anomer (a 1,2-trans linkage). umsl.edu Overcoming this inherent stereochemical preference is a major focus of synthetic strategy development.

Future research is directed towards refining existing methods and discovering new ones that offer high yields and, crucially, high stereoselectivity. The synthesis of 1,2-cis glycosides is notoriously difficult as there are few forces, beyond weak anomeric effects, to direct the stereoselectivity. umsl.edu Current methods for β-mannosylation often require specialized glycosyl donors and extremely low temperatures. umsl.edu

Key areas for future investigation include:

Innovative Indirect Approaches: The direct β-mannosylation is so challenging that numerous indirect strategies have been developed. researchgate.net Future work will likely expand upon these foundational methods, which include C-2 oxidation followed by reduction, C-2 inversion, and intramolecular aglycone delivery. researchgate.net

Advanced Protecting Groups and Promoters: The discovery by Crich and coworkers that 4,6-O-benzylidene protected mannosyl donors provide excellent β-manno stereoselectivity was a significant breakthrough. researchgate.net Research into novel protecting groups that can influence the stereochemical outcome of glycosylation reactions is a promising avenue.

Hydrogen-Bond-Mediated Aglycone Delivery (HAD): The HAD method, developed by the Demchenko lab, utilizes remote picolinyl or picoloyl groups to direct the incoming acceptor to the β-face of the mannosyl donor, achieving high stereoselectivity. umsl.edunsf.gov Further exploration of this technique with different guiding groups and under various reaction conditions could broaden its applicability for synthesizing complex oligosaccharides containing β-mannose. umsl.edu

Enzymatic and Chemo-enzymatic Synthesis: Exploring the transglycosylation activities of mutant β-mannosidases or endo-β-mannosidases presents a greener and highly selective alternative to purely chemical synthesis. researchgate.net Identifying or engineering enzymes with tailored substrate specificities for the synthesis of 4-O-(β-D-Mannopyranosyl)-D-glucose is a key goal.

| Synthetic Strategy | Principle | Key Challenges/Future Directions |

| Direct β-Mannosylation | Direct coupling of a mannose donor with a glucose acceptor. | Overcoming the unfavorable anomeric effect; requires specialized donors and low temperatures. umsl.edu |

| Indirect Methods (e.g., C-2 Inversion) | Formation of a more stable β-glucoside followed by chemical inversion of the stereochemistry at the C-2 position. | Multi-step process, potential for side reactions. researchgate.net |

| Intramolecular Aglycone Delivery (IAD) | The acceptor is temporarily tethered to the donor, forcing glycosylation to occur on a specific face. | Requires synthesis of complex, pre-organized donor-acceptor molecules. researchgate.net |

| Hydrogen-Bond-Mediated Aglycone Delivery (HAD) | A remote directing group on the donor uses hydrogen bonding to guide the acceptor to the β-face. umsl.edu | Optimizing directing groups and reaction conditions for broader substrate scope. nsf.gov |

| Enzymatic Synthesis | Use of glycosyltransferases or engineered glycosidases (glycosynthases) to form the glycosidic bond. | Enzyme availability, stability, and control over regioselectivity. researchgate.net |

Comprehensive Elucidation of Metabolic Networks Involving 4-O-(b-D-Mannopyranosyl)-D-glucose

While 4-O-(β-D-Mannopyranosyl)-D-glucose is known to be a component of hemicellulose, a major component of plant cell walls, its precise metabolic fate in various organisms is not fully understood. Recent discoveries have highlighted novel microbial pathways for its degradation, opening up new research questions.

A key enzyme in this context is 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) , which has been identified in anaerobic gut bacteria such as Bacteroides fragilis. nih.govwikipedia.org This enzyme catalyzes the reversible phosphorolysis of the disaccharide into D-glucose and α-D-mannose 1-phosphate. uniprot.orgmetacyc.org This pathway is part of a larger mannan (B1593421) catabolic system that allows these bacteria to utilize plant-derived mannans as a carbon source. metacyc.org

Open questions for future research include:

Pathway Distribution: How widespread is this phosphorylase-based mannan catabolic pathway among different gut microbes and in other environments?

Regulation of Gene Expression: How are the genes encoding MGP and other enzymes in this pathway regulated in response to the availability of different carbohydrates?

Interaction with Host Metabolism: How do the products of this microbial pathway, such as D-glucose and α-D-mannose 1-phosphate, influence the metabolism and physiology of the host organism?

Energy Efficiency: This phosphorylase-dependent pathway is believed to be more energy-efficient for the bacterium compared to conventional pathways that use glycoside hydrolases followed by ATP-dependent phosphorylation of the resulting monosaccharides. nih.gov Quantifying this energy advantage and understanding its implications for microbial competition in the gut is an important area of study.

A similar energy-efficient pathway involving a β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase has been discovered in Bacteroides thetaiotaomicron for the breakdown of N-glycans. nih.govnih.gov This suggests that phosphorylases are a common strategy for the catabolism of mannose-containing oligosaccharides in gut bacteria.

| Enzyme | Organism | Reaction Catalyzed | Biological Pathway | Significance |

| 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) | Bacteroides fragilis, Xylanibacter ruminicola uniprot.orguniprot.org | 4-O-β-D-mannopyranosyl-D-glucopyranose + phosphate (B84403) ⇌ D-glucose + α-D-mannose 1-phosphate wikipedia.org | Mannan catabolism uniprot.org | Energy-efficient degradation of plant hemicellulose in gut microbiota. nih.gov |

| β-1,4-mannosyltransferase | Various organisms | Transfers mannose from a donor (e.g., GDP-mannose) to an acceptor molecule. ontosight.ai | Biosynthesis of glycoproteins and glycolipids. ontosight.ai | Essential for creating complex glycostructures involved in cell signaling, adhesion, and immune response. ontosight.ai |

Mechanistic Studies of Molecular Interactions in Diverse Biological Contexts

Understanding how 4-O-(β-D-Mannopyranosyl)-D-glucose interacts with proteins and other biomolecules at a molecular level is crucial to deciphering its biological function. The biological roles of glycans are dictated by their specific three-dimensional structures and their interactions with carbohydrate-binding proteins (lectins) and enzymes.

The study of β-1,4-mannosyltransferase activity is vital for understanding the synthesis of complex glycoconjugates, which are involved in critical biological processes like cell-to-cell communication, immune recognition, and maintaining protein stability. ontosight.ai

Future research should focus on:

Enzyme-Substrate Interactions: The crystal structure of MGP in complex with its substrate, 4-O-(β-D-Mannopyranosyl)-D-glucose, has been determined. nih.gov However, these studies revealed that the catalytic mechanism may differ from other known disaccharide phosphorylases, as a key acidic/basic residue is not positioned as expected for direct proton transfer. nih.gov Further structural and computational studies are needed to fully elucidate the catalytic mechanism of this novel enzyme family.

Lectin Binding Specificity: Identifying and characterizing lectins from various organisms (e.g., plants, animals, microbes) that specifically recognize the 4-O-(β-D-Mannopyranosyl)-D-glucose motif. This would involve techniques like glycan arrays to screen for binding partners.

Role in Pathogen Adhesion: Investigating whether this disaccharide, as part of a larger glycan structure on host cells, serves as a receptor or attachment site for pathogenic bacteria or viruses.

Modulation of Immune Responses: Determining if this disaccharide or oligosaccharides containing it can be recognized by immune receptors, such as C-type lectin receptors on dendritic cells or macrophages, and thereby modulate immune responses.

Advancements in Glycomics Technologies for High-Throughput Analysis

The inherent complexity and structural diversity of glycans pose significant analytical challenges. tandfonline.com The development of high-throughput and sensitive technologies is essential for advancing our understanding of glycans like 4-O-(β-D-Mannopyranosyl)-D-glucose. Glycomics, the comprehensive study of the entire set of glycans (the glycome) in an organism, relies on a suite of sophisticated analytical tools. nih.gov

Future progress in studying this disaccharide and its role in complex biological systems will depend heavily on advancements in these technologies.

Key technology development areas include:

Mass Spectrometry (MS): While MS is a cornerstone of glycomic analysis, improvements in ionization techniques, fragmentation methods (for structural elucidation), and data analysis software are needed for more comprehensive and automated analysis of complex glycan mixtures. tandfonline.com

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), particularly hydrophilic interaction liquid chromatography (HILIC), is a powerful technique for separating isomeric glycans. nih.govacs.org Developing novel stationary phases and coupling LC with MS (LC-MS) will continue to improve separation efficiency and sensitivity.

Lectin and Glycan Microarrays: These platforms allow for the high-throughput screening of glycan-protein interactions. tandfonline.comnih.gov Expanding the library of printed glycans to include more diverse structures and developing more sensitive detection methods will be crucial.

Capillary Electrophoresis (CE): CE, especially when coupled with laser-induced fluorescence (LIF) detection, offers high-resolution separation of derivatized disaccharides and is particularly useful for quantitative analysis of small sample amounts. nih.gov

| Technology | Principle | Application to 4-O-(β-D-Mannopyranosyl)-D-glucose | Future Directions |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Determination of molecular weight and fragmentation pattern for structural confirmation. tandfonline.com | Improved fragmentation techniques for unambiguous linkage and stereochemistry determination. |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential interactions with a stationary phase. nih.gov | Separation and quantification from complex mixtures, such as enzymatic digests of polysaccharides. nih.gov | Development of new column chemistries for better resolution of isomers. |

| Lectin Microarrays | Immobilized lectins are used to capture glycans from a sample, allowing for profiling of glycan structures. tandfonline.com | Profiling complex samples to determine the presence of glycans containing the β-mannose linkage. | Expanding the diversity of lectins on arrays to increase coverage of the glycome. |

| Capillary Electrophoresis (CE-LIF) | Separates charged molecules in a narrow capillary under the influence of an electric field. nih.gov | High-sensitivity quantitative analysis of the disaccharide after fluorescent labeling. nih.gov | Integration with MS for enhanced structural information. |

常见问题

Basic Research Questions

Q. What are the defining structural features of 4-O-(β-D-Mannopyranosyl)-D-glucose, and how do they influence its biochemical interactions?

- Answer : The compound is a reducing disaccharide with a β-1,4 glycosidic bond linking the mannopyranosyl (C1 hydroxyl of β-D-mannose) and glucopyranosyl (C4 hydroxyl of D-glucose) residues. The β-configuration of the glycosidic bond and the hemiacetal group on glucose enable mutarotation and reducing properties, critical for interactions with enzymes like phosphorylases. Structural analogs such as lactose (β-1,4 galactose-glucose) share similar reactivity but differ in stereochemical recognition by enzymes .

Q. How can researchers confirm the presence of 4-O-(β-D-Mannopyranosyl)-D-glucose in biological samples?

- Answer : Use enzymatic assays with 4-O-β-D-mannosyl-D-glucose phosphorylase (EC 2.4.1.281), which specifically cleaves the β-1,4 linkage to produce α-D-mannose-1-phosphate and D-glucose. Couple this with HPLC or mass spectrometry to detect reaction products. Comparative analysis with synthetic standards is essential .

Q. What is the biological significance of this disaccharide in microbial metabolism?

- Answer : In Bacteroides fragilis, it serves as an intermediate in anaerobic mannan catabolism. The phosphorylase enzyme facilitates energy-efficient breakdown via phosphorolysis, avoiding ATP-dependent steps. This pathway is critical for nutrient scavenging in gut microbiota .

Advanced Research Questions

Q. How can high-resolution differential ion mobility mass spectrometry (DMS) resolve structural isomers of 4-O-(β-D-Mannopyranosyl)-D-glucose?

- Answer : Optimize DMS parameters:

- Use 6.5 cm separation length and low-molecular-weight carrier gases (e.g., CO₂/N₂ mixtures) to enhance resolving power.

- Calibrate with epimeric/anomeric standards (e.g., 4-O-β-D-galactopyranosyl-D-glucose vs. mannosyl-glucose).

- Validate with collision cross-section (CCS) databases. This method distinguishes connectivity isomers (e.g., β-1,4 vs. β-1,3 linkages) and configuration variants (e.g., mannose vs. galactose) .

Q. What experimental strategies address contradictions in enzymatic activity data for mannosyl-glucose phosphorylase?

- Answer :

- Crystallographic analysis : Resolve enzyme-substrate complexes (e.g., X-ray structures at 1.8–2.2 Å resolution) to identify active-site residues critical for β-1,4 specificity .

- Kinetic assays : Compare phosphorolysis rates under varying pH and phosphate concentrations. Contradictions may arise from allosteric regulation or substrate channeling in multi-enzyme complexes .

- Isotopic labeling : Track mannose-1-phosphate production using ¹³C-glucose to rule out side reactions .

Q. What challenges arise in synthesizing 4-O-(β-D-Mannopyranosyl)-D-glucose, and how can they be mitigated?

- Answer :

- Stereochemical purity : Use regioselective protecting groups (e.g., benzylidene for glucose C4/C6) to direct β-mannosylation. Enzymatic synthesis with glycosyltransferases (e.g., mannosyltranserase) improves stereocontrol .

- Anomeric interference : Employ Lewis acid catalysts (e.g., TMSOTf) to minimize α-mannoside formation during coupling.

- Analytical validation : Confirm linkage integrity via NMR (¹H, ¹³C, HSQC) and compare with IUPAC reference spectra .

Q. How does the thermodynamic stability of the β-1,4 linkage impact its enzymatic hydrolysis compared to α-linked disaccharides?

- Answer : The β-linkage’s axial configuration increases steric hindrance, requiring enzymes with specialized active sites (e.g., phosphorylases with inverting mechanisms). Kinetic studies show ∆G‡ for β-mannosidase hydrolysis is ~5 kJ/mol higher than α-glucosidases, necessitating higher enzyme concentrations or prolonged incubation .

Methodological Notes

- Structural Analysis : For NMR, assign anomeric protons (δ 4.8–5.2 ppm for β-mannose; δ 5.2–5.5 ppm for α-glucose) and glycosidic cross-peaks in NOESY spectra .

- Enzyme Assays : Monitor phosphate release spectrophotometrically (λ = 820 nm) using the malachite green method .

- Data Reproducibility : Cross-validate with orthogonal techniques (e.g., DMS + enzymatic digestion) to resolve ambiguities in isomer identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。